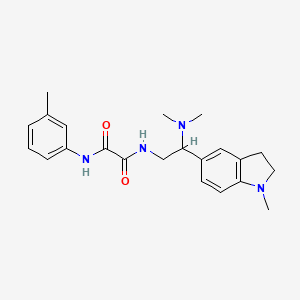

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-15-6-5-7-18(12-15)24-22(28)21(27)23-14-20(25(2)3)16-8-9-19-17(13-16)10-11-26(19)4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRBZSXWTITHTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

The synthesis typically involves multi-step organic reactions, including the formation of the oxalamide linkage through the reaction of an amine with an oxalic acid derivative under controlled conditions. The specific steps may vary based on the desired purity and yield.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of oxalamide can inhibit tumor growth in various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against breast cancer and leukemia cells.

- Neuroprotective Effects : Some studies suggest that this class of compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The dimethylamino group is often associated with enhanced blood-brain barrier permeability, which is crucial for central nervous system activity.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The interaction with various signaling pathways (e.g., MAPK, PI3K/Akt) plays a critical role in mediating the cellular responses to stress and apoptosis.

In Vitro Studies

A study conducted on a series of oxalamide derivatives, including this compound, revealed significant cytotoxicity against several cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer properties.

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.6 |

| Compound B | HeLa | 4.3 |

| N1... | A549 | 3.8 |

In Vivo Studies

In vivo studies have further elucidated the pharmacokinetics and therapeutic potential of related compounds. For example, a recent study demonstrated that administration of an oxalamide derivative led to a significant reduction in tumor size in xenograft models.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Key Features :

- N1: 2,4-Dimethoxybenzyl group (electron-rich aromatic system).

- N2: Pyridin-2-yl ethyl group (basic heterocyclic moiety).

- Applications : Approved globally as a savory umami flavor enhancer (e.g., sauces, snacks) due to its potency at the human TAS1R1/TAS1R3 taste receptor .

- Safety: No-observed-effect level (NOEL) = 100 mg/kg/day in 90-day rat studies; metabolized via oxidation and conjugation without amide hydrolysis .

Comparison :

- The dimethylamino and indolinyl groups may confer basicity and conformational rigidity, differing from S336’s methoxybenzyl moiety, which is optimized for receptor binding.

BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl) oxalamide)

Comparison :

- The target compound lacks the halogenated aromatic and guanidinomethyl groups critical for BNM-III-170’s antiviral activity. Its indolinyl group may instead interact with central nervous system targets.

N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxalamide-Zinc Complex

Comparison :

- The target compound’s dimethylamino group and indolinyl side chain could similarly participate in metal coordination, though its biological role remains speculative without direct evidence.

Metabolic and Toxicological Profiles

Key Observations :

Receptor Binding and Selectivity

- S336 : Binds TAS1R1/TAS1R3 receptor with EC50 ~0.5 µM, mimicking glutamate .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(m-tolyl)oxalamide, and how are intermediates purified?

The synthesis involves multi-step coupling reactions. Key steps include:

- Step 1: Preparation of the indolinyl-ethylamine intermediate via reductive amination of 1-methylindolin-5-carbaldehyde with dimethylaminoethylamine under H2/Pd-C catalysis .

- Step 2: Activation of oxalic acid derivatives (e.g., ethyl oxalyl chloride) for coupling with m-toluidine in anhydrous dichloromethane (DCM) at 0–5°C .

- Step 3: Final coupling of intermediates using EDCl/HOBt in DMF, followed by purification via silica gel chromatography (eluent: 5% MeOH/CH2Cl2) .

- Critical Parameters: Reaction temperature (<5°C for oxalyl chloride coupling), inert atmosphere (N2), and TLC monitoring (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to verify proton environments (e.g., dimethylamino singlet at δ 2.2–2.4 ppm, indolinyl aromatic protons at δ 6.8–7.3 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peak ([M+H]<sup>+</sup> expected ~474.2 g/mol) .

- X-ray Crystallography: Resolve stereochemistry of the ethyl linker and confirm amide bond geometry .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Anticancer Screening: MTT assay against NCI-60 cell lines, focusing on IC50 values in leukemia (e.g., K562) and solid tumors (e.g., MCF-7) .

- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR, ALK) due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent Variation:

- Replace m-tolyl with electron-deficient aryl groups (e.g., 3-nitrophenyl) to assess impact on receptor binding .

- Modify the dimethylamino group to pyrrolidinyl or piperazinyl to study solubility and blood-brain barrier penetration .

- Methodology: Parallel synthesis using Ugi-4CR or combinatorial libraries, followed by SPR (surface plasmon resonance) for binding affinity quantification .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

- Standardized Assay Conditions: Use identical cell lines (e.g., ATCC-certified), serum-free media, and incubation times (72 hr) .

- Meta-Analysis: Apply multivariate regression to isolate variables (e.g., batch purity, solvent residues) using HPLC-MS data .

Q. How can metabolic stability and in vivo pharmacokinetics be predicted early in development?

- In Vitro Models:

- Liver microsomal assays (human/rat) to measure t1/2 and CYP450 inhibition .

- Caco-2 permeability assays to estimate oral bioavailability .

- Computational Tools: SwissADME for predicting LogP (expected ~2.8) and P-glycoprotein substrate likelihood .

Q. What advanced techniques validate the compound’s mechanism of action in cancer pathways?

- Transcriptomics: RNA-seq of treated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .

- Pull-Down Assays: Biotinylated probes coupled with streptavidin beads to isolate protein targets, followed by LC-MS/MS identification .

Methodological Challenges and Solutions

Q. How to address low yield during the final coupling step?

- Optimization Strategies:

- Replace EDCl/HOBt with DMTMM for higher efficiency in polar aprotic solvents (e.g., DMF) .

- Use microwave-assisted synthesis (50°C, 30 min) to accelerate reaction kinetics .

Q. What analytical methods detect and quantify degradation products under physiological conditions?

- Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via UPLC-QTOF to identify hydrolysis byproducts (e.g., free oxalic acid) .

- Stability-Indicating Assays: Develop a validated HPLC method (C18 column, 0.1% TFA/acetonitrile gradient) with resolution >2.0 between parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.